REACTION_CXSMILES
|
[CH:1]1[C:6]([CH2:7][CH:8](N)[C:9]([OH:11])=[O:10])=[CH:5][CH:4]=[C:3]([F:13])[CH:2]=1.[Br-:14].[K+].N([O-])=O.[Na+]>S(=O)(=O)(O)O.O>[Br:14][CH:8]([CH2:7][C:6]1[CH:5]=[CH:4][C:3]([F:13])=[CH:2][CH:1]=1)[C:9]([OH:11])=[O:10] |f:1.2,3.4|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C1=CC(=CC=C1CC(C(=O)O)N)F
|
Name
|
|
Quantity
|
10.65 g
|
Type
|
reactant
|
Smiles
|
[Br-].[K+]
|
Name
|
|
Quantity
|
45 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
2.64 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 0° C. for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
at room temperature for 1 h
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
extracted with ether (2×75 ml)
|
Type
|
WASH
|
Details
|
The combined extracts were washed with water (2×75 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was chromatographed on silica gel eluting with CH2Cl2 /MeOH/NH3 (95:5:1)
|
Type
|
CUSTOM
|
Details
|
to give the title-acid (3.77 g, 56%), δ(250 MHz, CDCl3) 3.22 (1H, dd, J=14.3 and 7.2 Hz, CH of CH2), 3.43 (1H, dd, J=14.3 and 8.1 Hz, CH of CH2), 4.38 (1H, dd, J=7.2 and 8.1 Hz, CH), 6.98-7.31 (4H, m, Ar--H)
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
BrC(C(=O)O)CC1=CC=C(C=C1)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |